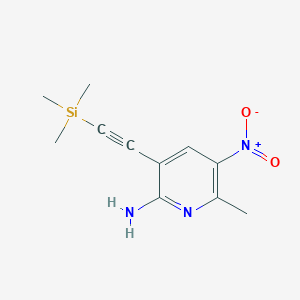

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

説明

Historical Development of Multi-Substituted Nitropyridines

The synthesis of nitropyridines dates to early 20th-century studies on electrophilic aromatic substitution. Initial methods relied on direct nitration of pyridine derivatives, though regioselectivity challenges limited their utility. Breakthroughs emerged in the 2000s with the development of vicarious nucleophilic substitution (VNS), enabling the introduction of amines and alkyl groups adjacent to nitro functionalities. For example, 3-nitropyridine derivatives were functionalized at the para position via ammonia and amine substitutions, achieving yields exceeding 80%.

A pivotal advancement came with continuous flow synthesis, which enhanced safety and efficiency in nitropyridine production. The two-step synthesis of 4-nitropyridine from pyridine N-oxide demonstrated 83% yield under optimized flow conditions, avoiding hazardous intermediate accumulation. Table 1 summarizes key historical milestones:

Table 1: Historical Methods for Nitropyridine Synthesis

Significance of Alkynylated Nitropyridines in Contemporary Chemistry

Alkynylated nitropyridines, such as those bearing trimethylsilylethynyl groups, are prized for their role in cross-coupling reactions and molecular scaffolding. The ethynyl moiety serves as a linchpin for click chemistry, enabling rapid assembly of complex architectures. In the case of 6-methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine , the silyl-protected alkyne enhances stability while preserving reactivity toward Sonogashira couplings. Recent studies highlight alkynylated nitropyridines as precursors to luminescent materials and kinase inhibitors, leveraging the electronic effects of nitro and alkynyl groups to modulate π-conjugation.

Theoretical Framework for Understanding Pyridine Scaffold Functionalization

Functionalization of pyridines is governed by electronic and steric factors. The nitro group, a strong electron-withdrawing meta-director, deactivates the ring and directs incoming nucleophiles to specific positions. For instance, in 3-nitropyridine, VNS occurs preferentially at the 4-position due to stabilization of the Meisenheimer adduct through resonance with the nitro group. Density functional theory (DFT) calculations reveal that planarization of the intermediate benzyl anion during β-elimination is critical for high regioselectivity.

Steric effects further modulate reactivity. Bulky substituents, such as the trimethylsilylethynyl group in 6-methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine , hinder undesired side reactions by shielding reactive sites. This principle is exemplified in the synthesis of 4-isobutyl-3-nitropyridine, where steric bulk from the isobutyl group suppresses over-alkylation.

Research Landscape of Silylethynyl-Substituted Heterocycles

Silylethynyl groups have emerged as transformative motifs in heterocyclic chemistry, offering both steric protection and synthetic handles for further functionalization. The intramolecular silyl-Heck reaction, reported in 2019, enables the synthesis of 5- and 6-membered silacycles with disubstituted alkenes, expanding the toolkit for silicon-containing heterocycles. For 6-methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine , the trimethylsilyl group not only stabilizes the alkyne but also facilitates purification via hydrophobic interactions.

Table 2: Recent Advances in Silylethynyl Heterocycle Synthesis

Current research focuses on integrating silylethynyl groups into photoactive materials and metal-organic frameworks (MOFs), exploiting their ability to coordinate transition metals and modulate electronic properties.

特性

IUPAC Name |

6-methyl-5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2Si/c1-8-10(14(15)16)7-9(11(12)13-8)5-6-17(2,3)4/h7H,1-4H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQZEVFMBRIENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)C#C[Si](C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the pyridine ring.

Alkylation: Addition of a methyl group to the pyridine ring.

Ethynylation: Introduction of the trimethylsilyl-ethynyl group to the pyridine ring.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions occur efficiently .

化学反応の分析

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine as an anticancer agent. The compound's ability to inhibit specific cancer cell lines has been documented, demonstrating its role in the development of novel therapeutic agents targeting malignancies. For instance, its derivatives have shown promise in selectively targeting cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for their survival .

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, 6-methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine serves as a valuable building block for synthesizing complex heterocycles. Its trimethylsilyl ethynyl group allows for further functionalization through various coupling reactions, making it a key intermediate in synthesizing pharmaceuticals and agrochemicals .

Reactions and Transformations

The compound can undergo multiple transformations, including nucleophilic substitutions and cross-coupling reactions. These reactions enable the introduction of diverse functional groups, facilitating the synthesis of tailored compounds for specific applications in drug development and materials science .

Materials Science

Polymer Chemistry

In materials science, the compound's unique chemical structure has been explored for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved performance characteristics, making them suitable for high-performance applications .

Nanomaterials

Additionally, 6-methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine has been utilized in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis has led to the development of novel nanocomposites with enhanced electrical and optical properties. These materials are being investigated for use in electronic devices and sensors .

Case Studies

作用機序

The mechanism of action of 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trimethylsilyl-ethynyl group can facilitate interactions with other organic molecules. These interactions can affect various biological pathways and processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine with five analogous pyridine derivatives, focusing on substituents, molecular properties, synthesis, and commercial availability:

Structural and Functional Insights

- Nitro vs. Halogen Substituents : The nitro group in the target compound (vs. Cl/Br in analogs) enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. However, nitro groups may reduce stability under reducing conditions compared to halogens .

- TMS-Ethynyl Utility: All listed compounds utilize the TMS-ethynyl group for Sonogashira couplings. Deprotection with fluoride (e.g., KF/Al₂O₃) yields free ethynyl intermediates, critical for further functionalization .

生物活性

6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a pyridine ring substituted at various positions, which is crucial for its biological activity.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has shown efficacy against various viral targets. For instance, a study evaluating a series of compounds similar to 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine demonstrated significant antiviral activity against Dengue virus (DENV) through selective inhibition of host kinases AAK1 and GAK, which are essential for viral replication .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Target Virus | EC50 (μM) | Reference |

|---|---|---|---|

| 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine | DENV | 0.35 | |

| Compound A | TMV | 0.26 | |

| Compound B | HIV | 0.20 |

The antiviral activity of this compound is believed to stem from its ability to inhibit viral entry and replication by targeting host cell factors. The trimethylsilyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is critical for optimizing its biological activity. Modifications in the pyridine ring and substitution patterns significantly influence its potency.

Key Findings:

- Nitro Group Positioning : The presence of a nitro group at position 5 enhances electron-withdrawing capacity, improving binding affinity to viral targets.

- Ethynyl Substitution : The trimethylsilyl ethynyl moiety contributes to increased hydrophobic interactions with lipid membranes, facilitating cellular uptake.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Study on Antiviral Efficacy :

- A comprehensive evaluation of various derivatives revealed that modifications on the pyridine ring could lead to enhanced antiviral properties against DENV and other viruses.

- Results indicated that specific substitutions could lower the EC50 values significantly, suggesting a pathway for drug development.

-

In Vivo Studies :

- Preliminary animal studies demonstrated that compounds with similar structures exhibited low toxicity while maintaining antiviral efficacy, supporting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine?

- Methodological Answer : A plausible route involves Sonogashira coupling to introduce the trimethylsilyl ethynyl group to a pre-functionalized pyridine scaffold. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) are widely used for pyridine derivatives, as demonstrated in the synthesis of structurally similar compounds like 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine . The nitro group can be introduced via nitration of a methyl-substituted pyridine intermediate under controlled conditions (e.g., HNO₃/H₂SO₄ at low temperatures) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., methyl, nitro, and ethynyl groups). For example, the trimethylsilyl proton signal typically appears as a singlet near δ 0.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, particularly critical for distinguishing nitro and other electron-withdrawing groups .

- HPLC : Reverse-phase HPLC with UV detection can assess purity, especially if the compound is light-sensitive (common for nitroaromatics) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer :

- Light Sensitivity : Nitro groups can induce photodegradation; store in amber vials at –20°C under inert gas (N₂/Ar) .

- Moisture Sensitivity : Trimethylsilyl ethynyl groups may hydrolyze in humid environments. Use anhydrous solvents and desiccants during handling .

Advanced Research Questions

Q. How does the nitro group at the 5-position influence electronic and reactivity profiles compared to other substituents (e.g., methyl, bromo)?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations can compare electron density distribution. The nitro group is strongly electron-withdrawing, reducing aromatic ring electron density and directing electrophilic substitution to specific positions.

- Experimental Comparison : Reactivity studies (e.g., Suzuki coupling) on analogs like 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine vs. 5-Methyl derivatives can highlight kinetic/thermodynamic differences.

- Spectroscopic Evidence : UV-Vis spectroscopy may show bathochromic shifts due to nitro conjugation .

Q. How can researchers resolve contradictions in reported reaction yields for similar nitro-substituted pyridines?

- Methodological Answer :

- Parameter Optimization : Systematic variation of catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF) can identify yield discrepancies. For example, Pd(II) acetate in 2-methyltetrahydrofuran yielded 51% in a related pyrimidine synthesis .

- Byproduct Analysis : LC-MS or GC-MS can detect intermediates (e.g., de-nitrated or over-oxidized species) that reduce yields .

Q. What strategies are effective for studying the compound’s coordination chemistry or catalytic applications?

- Methodological Answer :

- Ligand Design : The ethynyl group and pyridine nitrogen can act as donor sites. Compare coordination behavior with transition metals (e.g., Cu, Pd) using UV-Vis titration or X-ray crystallography .

- Catalytic Screening : Test catalytic activity in cross-coupling reactions (e.g., Heck or Sonogashira) against analogs like 5-Trifluoromethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。